
5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine
Descripción general
Descripción
5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular porphyrin derivative is characterized by the presence of four 3,5-dihydroxyphenyl groups attached to the porphine core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups on the phenyl rings can undergo oxidation to form quinones.
Reduction: The porphyrin core can be reduced to form chlorins or bacteriochlorins.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chlorins or bacteriochlorins.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the study of electron transfer processes.
Biology:
- Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
- Studied for its role in mimicking natural enzymes in catalytic processes.
Medicine:
- Explored for its use in diagnostic imaging due to its fluorescent properties.
- Potential applications in drug delivery systems.
Industry:
- Utilized in the development of organic photovoltaic cells.
- Applied in the creation of sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can participate in redox reactions, making the compound useful in catalysis and electron transfer studies. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells.
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine
Comparison:
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine is unique due to the presence of hydroxyl groups at the 3 and 5 positions on the phenyl rings, which can participate in hydrogen bonding and enhance solubility in aqueous media.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 4 position, which may affect its electronic properties and reactivity differently.
- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 3 and 4 positions, potentially leading to different steric and electronic effects.
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine has methoxy groups instead of hydroxyl groups, which can influence its lipophilicity and chemical reactivity.
Propiedades
IUPAC Name |
5-[10,15,20-tris(3,5-dihydroxyphenyl)-21,24-dihydroporphyrin-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45-46,49-56H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQXKKXBXLGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C9=CC(=CC(=C9)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332894 | |
| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145764-54-1 | |
| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes TOH(d)PP a promising candidate for selectively targeting human telomeric repeat-containing RNA (TERRA) G-quadruplexes?
A1: TOH(d)PP demonstrates exceptional selectivity for TERRA G-quadruplexes over DNA G-quadruplexes. This selectivity arises from its unique interaction with the structural features specific to TERRA G4s. Specifically:
- Hyperporphyrin effect activation: TOH(d)PP exhibits a distinct spectral shift and enhanced fluorescence emission only upon binding to TERRA G4s. [] This phenomenon, known as the hyperporphyrin effect, is triggered by the specific structural arrangement of TERRA G4s.
- Interaction with 5' tetrads: Research suggests that TOH(d)PP interacts with the 5' tetrads of two TERRA G4s through a 1:2 sandwich association. [] This interaction is facilitated by the presence of eight hydroxyl groups on the TOH(d)PP molecule.
- Recognition of ribose 2'-OH induced structure: The ribose 2'-OH group in TERRA favors a specific conformation where the loop adenine residue extends towards the G-tetrad plane. [] TOH(d)PP likely interacts with this unique structural motif, further enhancing its selectivity for TERRA over DNA G4s.
Q2: How does the structure of TOH(d)PP contribute to its sensing capabilities?
A2: The molecular structure of TOH(d)PP plays a crucial role in its ability to function as a sensitive material in chemical sensors:
- Porosity and Hydrogen Bonding: The peripheral hydroxyl groups in TOH(d)PP enable the formation of porous thin films. [] These films can effectively trap gaseous analytes, particularly those capable of hydrogen bonding.
- Supramolecular Aggregation: TOH(d)PP molecules can self-assemble into supramolecular aggregates, creating a network of pores within the sensing layer. [] This unique arrangement provides a sensing mechanism not observed in individual molecules, allowing for the detection of gases like carbon monoxide (CO) through entrapment within the porous structure.
Q3: Are there any studies on the aggregation behavior of TOH(d)PP and its closely related compound, 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC)?
A3: Yes, research indicates that both compounds exhibit distinct aggregation behaviors depending on the solvent environment:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


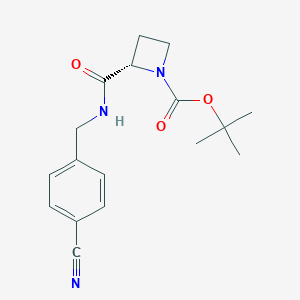
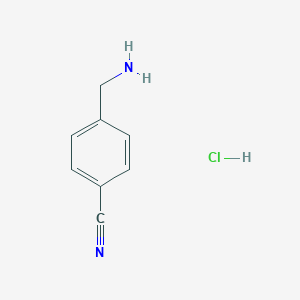

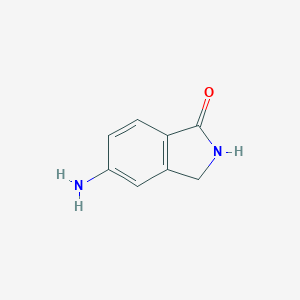

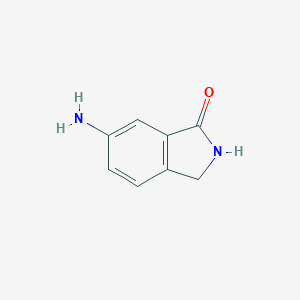
![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)

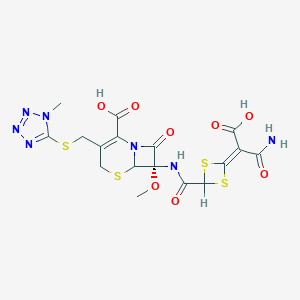
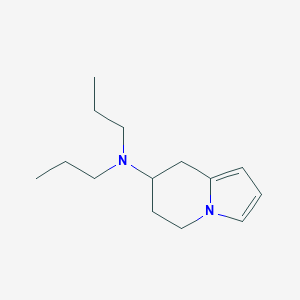
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
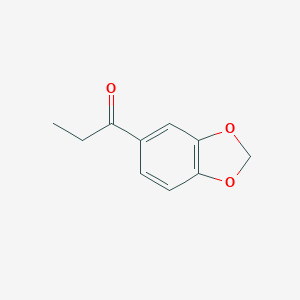
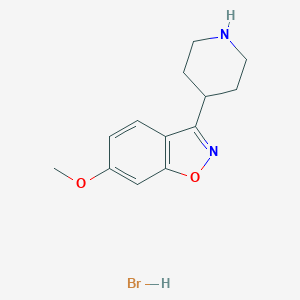
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
